4-Amino-2-(dimethoxymethyl)phenol
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Overview
Description
4-Amino-2-(dimethoxymethyl)phenol is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol It is a phenolic compound characterized by the presence of an amino group and a dimethoxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(dimethoxymethyl)phenol typically involves the nitration of phenol followed by reduction. One common method includes the nitration of phenol to form 4-nitrophenol, which is then reduced to 4-aminophenol.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by methylation. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(dimethoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated phenolic compounds
Scientific Research Applications
4-Amino-2-(dimethoxymethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as an antioxidant and its effects on cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-(dimethoxymethyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. It also affects cell signaling pathways and gene expression, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methoxyphenol: Similar structure but lacks the dimethoxymethyl group.
4-Methoxyphenol: Contains a methoxy group instead of the amino group.
2-Amino-4-methoxyphenol: Similar structure with different positioning of functional groups .
Uniqueness
4-Amino-2-(dimethoxymethyl)phenol is unique due to the presence of both an amino group and a dimethoxymethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-amino-2-(dimethoxymethyl)phenol |
InChI |
InChI=1S/C9H13NO3/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9,11H,10H2,1-2H3 |
InChI Key |
NJXDVPSMFNYNSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=CC(=C1)N)O)OC |
Origin of Product |
United States |
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